molecular formula C9H11NO2 B14600546 (7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one

(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one

Cat. No.: B14600546
M. Wt: 165.19 g/mol
InChI Key: XFUCLLADNJIVTE-FNORWQNLSA-N
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Description

(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hydroxymethylidene group and a tetrahydroindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a tetrahydroindole derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a tetrahydroindole derivative with a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydroxymethyl tetrahydroindole.

Scientific Research Applications

Chemistry

In chemistry, (7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Medicine

In medicine, this compound and its derivatives may be investigated for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one involves its interaction with specific molecular targets. The hydroxymethylidene group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.

    Serotonin: A neurotransmitter derived from tryptophan, involved in regulating mood and behavior.

Uniqueness

(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one is unique due to its specific structural features, such as the hydroxymethylidene group and the tetrahydroindole core. These features confer distinct chemical reactivity and biological activity, setting it apart from other indole derivatives.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(7Z)-7-(hydroxymethylidene)-3,3a,4,5-tetrahydro-2H-indol-6-one

InChI

InChI=1S/C9H11NO2/c11-5-7-8(12)2-1-6-3-4-10-9(6)7/h5-6,11H,1-4H2/b7-5+

InChI Key

XFUCLLADNJIVTE-FNORWQNLSA-N

Isomeric SMILES

C1CC(=O)/C(=C\O)/C2=NCCC21

Canonical SMILES

C1CC(=O)C(=CO)C2=NCCC21

Origin of Product

United States

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